One of the primary applications of APTES lies in surface modification. The molecule possesses two key functionalities:
This combination allows APTES to act as a bridge between different materials. For example, APTES can be used to modify the surface of silicon wafers to promote the attachment of biological molecules for cell culture studies [].
APTES can be utilized as a building block in the synthesis of various functional materials. For instance, researchers have employed APTES to:
Beyond the aforementioned uses, APTES finds applications in various other areas of scientific research, including:
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H27N3O3Si and a CAS number of 35141-30-1. It features a unique structure that includes two amine groups and a trimethoxysilyl group. The presence of these functional groups allows it to participate in various
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine exhibits notable biological activity. It has been investigated for its potential role as a biocompatible agent in biomedical applications. Its amine functionalities allow for interaction with biological molecules, which can enhance the attachment of cells to surfaces. Additionally, it may play a role in drug delivery systems by modifying the surface properties of nanoparticles or other carriers .
The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves:
This method ensures a high yield of the desired compound while maintaining purity suitable for further applications .
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine has several applications across various fields:
Studies on the interactions of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine reveal its effectiveness in enhancing surface properties. For instance, when applied to silica surfaces, it significantly improves the binding affinity for biological molecules. This property is crucial for applications in biosensors and tissue engineering where strong adhesion is necessary .
Additionally, research indicates that this compound can interact favorably with various polymers, leading to improved mechanical properties in composite materials .
Several compounds share structural similarities with N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N1-(3-trimethoxysilylpropyl)ethane-1,2-diamine | C10H27N3O3Si | Lacks the 2-aminoethyl group; primarily used for surface modification. |
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane | C10H27N3O3Si | Contains additional amino groups; enhances biocompatibility further than N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. |
N1-(3-triethoxysilylpropyl)ethane-1,2-diamine | C11H25N3O4Si | Uses triethoxysilane instead of trimethoxysilane; different solubility characteristics. |
The uniqueness of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine lies in its combination of amine functionalities and silyl group, which allows it to serve dual roles in both chemical bonding and biological applications effectively .
The compound’s development is intertwined with the broader evolution of silane coupling agents, which gained prominence in the mid-20th century for their ability to bridge organic and inorganic phases. Early applications focused on improving adhesion in fiberglass-reinforced plastics, but the specific synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine was first documented in 2005, as evidenced by its PubChem registration. Its design builds upon the scaffold of diethylenetriamine, modified with a trimethoxysilylpropyl group to enhance hydrolytic stability and interfacial bonding. By the 2010s, research expanded into biomedical applications, such as viral inhibition and drug delivery, leveraging its amine-mediated chelation and silanol condensation properties.
As a prototypical amino silane coupling agent, this compound exemplifies the critical role of bifunctionality in interfacial science. The trimethoxysilyl moiety hydrolyzes in aqueous environments to form silanol (-Si-OH) groups, which condense with hydroxylated surfaces (e.g., glass, metals) to establish durable siloxane (-Si-O-Si-) bonds. Concurrently, the ethylenediamine backbone provides primary and secondary amines capable of coordinating metal ions, crosslinking polymers, or immobilizing biomolecules. This dual reactivity has made it indispensable in composite materials, where it enhances mechanical strength and environmental resistance by up to 40% compared to non-treated interfaces.
Recent studies highlight its versatility across disciplines:
Ongoing investigations explore its potential in energy storage, corrosion inhibition, and 3D-printed biocompatible scaffolds, reflecting its interdisciplinary appeal.
The compound’s systematic IUPAC name, N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, delineates its branched diamine structure with a propyl-linked trimethoxysilyl group. Common synonyms include 3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane and Dynasylan TRIAMO, reflecting commercial variants. Structurally, it belongs to the γ-aminoalkyl silane class, distinguished by a three-carbon spacer between the silicon atom and amine groups, optimizing steric accessibility for substrate interactions.
The fundamental silane coupling mechanism for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involves a multi-step process that begins with hydrolysis of the trimethoxysilyl groups [4] [5]. The initial hydrolysis reaction converts the methoxy groups to silanol intermediates through nucleophilic attack by water molecules on the silicon center [6] [7]. This process follows a bimolecular nucleophilic substitution mechanism where water acts as the nucleophile, attacking the electrophilic silicon atom to form a pentacoordinate transition state [6].
The hydrolyzed silanol groups subsequently undergo condensation reactions, forming siloxane networks through elimination of water molecules [4] [8]. These siloxane networks can interact with inorganic surfaces through both vertical condensation with surface silanols and horizontal self-condensation to create crosslinked polyorganosiloxane structures [4] [9]. The amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide additional coupling opportunities through coordination with metal centers and hydrogen bonding interactions [1].
Table 1: Hydrolysis and Condensation Kinetics of Trimethoxysilyl Groups
Parameter | Value | Reference |
---|---|---|
Hydrolysis Rate Constant (pH 4-5) | Slow, catalyzed by H+/OH- | [11] |
Condensation Temperature | 80-100°C under N2 atmosphere | |
Bond Formation Energy (Si-O-Si) | 460 kJ/mol | [12] |
Surface Coverage at Monolayer | 0.5 mg silane/g substrate | [13] |
The coupling mechanism theory suggests that effective adhesion requires formation of covalent bonds between the silane and both the inorganic substrate and organic matrix [7] [6]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the siloxane network provides inorganic compatibility while the amine groups enable organic matrix interaction through various mechanisms including crosslinking and coordination chemistry [1] .
The chemical bonding theory represents the most widely accepted framework for understanding organosilane adhesion mechanisms [11] [14]. This theory postulates that organosilanes function as molecular bridges, forming covalent bonds with both inorganic surfaces and organic matrices [14] [7]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the chemical bonding occurs through multiple pathways involving the trimethoxysilyl functionality and the triamine structure [1].
The formation of metallo-siloxane bonds represents the primary mechanism for inorganic surface attachment [9] [8]. Spectroscopic evidence demonstrates the formation of Fe-O-Si, Al-O-Si, Cu-O-Si, and Zn-O-Si bonds when organosilanes interact with metal oxide surfaces [9]. Natural charge analysis reveals significant charge transfer from the organosilane moiety to metal oxide clusters, with adsorption energies exceeding 40.0 kcal/mol for functional organosilanes [15].
Table 2: Bond Energies and Characteristics in Organosilane Systems
Bond Type | Energy (kJ/mol) | Bond Length (pm) | Characteristics |
---|---|---|---|
Si-O | 798 ± 8 | 159 | Strongest bond to silicon |
Si-C | 435 ± 21 | 186 | Moderate strength, stable |
Si-N | 439 ± 38 | - | Coordination bonding |
Si-Si | 327 ± 10 | 234 | Weaker than C-C bonds |
The amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine participate in chemical bonding through several mechanisms [6]. Primary and secondary amine groups can form hydrogen bonds, coordinate with metal centers, and participate in condensation reactions with carbonyl compounds to form Schiff bases . The multiple amine sites provide enhanced chelation capacity for transition metals such as cobalt and ruthenium, as demonstrated in catalytic applications .
The deformable layer theory proposes that silane coupling agents create a flexible interfacial region that accommodates stress through molecular relaxation mechanisms [9] [11]. This theory suggests that organosilanes modify the polymer matrix morphology in the interfacial region, creating a zone with reduced stiffness compared to the bulk polymer [11] [13]. For bifunctional organosilanes like N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the deformable layer formation involves complex interactions between the siloxane network and the organic matrix [9].
The modified deformable layer theory incorporates preferred adsorption mechanisms, where coupling agents selectively adsorb components necessary for complete curing from the uncured formulation [9]. This selective adsorption creates local deviations from optimal component ratios, resulting in a interfacial region with altered mechanical properties [9] [11]. The thickness of this deformable layer extends beyond the monomolecular silane layer, creating a flexible resin region that can accommodate interfacial stresses [11].
Experimental evidence supporting the deformable layer theory includes observations of multilayer silane deposition on surfaces [13]. At concentrations above 1 percent, organosilanes form structures equivalent to 154-203 monolayers, indicating extensive network formation beyond simple monolayer coverage [9]. The condensation kinetics show that below 1 percent concentration, molecular condensation occurs almost completely, while at 1.5 percent concentration, the condensation rate decreases abruptly [9].
The restrained layer theory presents an alternative perspective, proposing that silane coupling agents function by constraining the polymer structure in the interphase region [11] [13]. This theory suggests that the polymer in the vicinity of mineral fillers should exhibit a modulus intermediate between that of the mineral and the matrix polymer [11]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the restrained layer formation involves the creation of a more rigid interfacial zone through crosslinking and network formation [13].
The restrained layer mechanism operates through the formation of interpenetrating networks between the siloxane structures and the organic matrix [13] [6]. The multiple amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine contribute to this restraining effect through crosslinking reactions and coordination bonding [1]. The resulting interfacial region exhibits enhanced mechanical properties compared to the untreated interface [13].
Molecular dynamics simulations of organosilane-modified interfaces demonstrate the restraining effect through increased strain energy values [16]. Studies show that organosilane modification can increase strain energy by 17.5 to 86.4 percent depending on the loading direction and chemical composition [16]. These computational results support the restrained layer theory by demonstrating enhanced mechanical coupling at the molecular level [16].
The friction coefficient theory addresses the dynamic aspects of organosilane interface behavior, particularly relevant for understanding the performance of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in applications involving mechanical stress [13] [17]. This theory examines how interfacial friction coefficients relate to the bonding mechanisms and structural characteristics of organosilane interfaces [17].
The dimensionless friction coefficient depends on specific combinations of the organosilane system with various substrates [17]. For organosilane interfaces, the friction coefficient reflects the energy dissipation mechanisms operating at the molecular level, including bond breaking and reformation, molecular rearrangement, and viscoelastic deformation [17]. The multiple amine groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine contribute to friction behavior through their ability to form and break hydrogen bonds dynamically .
Computational modeling of friction coefficient behavior reveals that at least two different channels of energy dissipation operate in organosilane systems [17]. The hydrodynamic contribution to interface friction can be approximated as linear up to capillary numbers of 0.01-0.02, beyond which nonlinear effects become significant [17]. These findings have implications for understanding the mechanical performance of organosilane-modified interfaces under dynamic loading conditions [17].
The interpenetrating polymer networks theory provides a comprehensive framework for understanding the complex three-dimensional structures formed at organosilane interfaces [18] [6]. This theory is particularly relevant for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine due to its multifunctional nature and ability to form crosslinked networks [18] [1].
Interpenetrating polymer networks represent unique polymer alloys where at least one network is synthesized or crosslinked in the presence of another [18]. For organosilane systems, this occurs when the siloxane network interpenetrates with the organic matrix, creating a composite interfacial region with properties distinct from either component alone [18] [6]. The formation can proceed through sequential or simultaneous mechanisms, depending on the specific reaction conditions and component reactivities [18].
Table 3: Interpenetrating Network Formation Parameters
Parameter | Sequential Formation | Simultaneous Formation | Reference |
---|---|---|---|
Network Formation Order | First network, then second | Both networks together | [18] |
Crosslinking Density | Variable per network | Balanced crosslinking | [18] |
Phase Separation | Reduced by crosslinking | Minimized by simultaneous formation | [18] |
Mechanical Properties | Enhanced toughness | Balanced properties | [18] |
The multiple amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine enable the formation of complex interpenetrating networks through hydrogen bonding, coordination chemistry, and covalent crosslinking [18]. These networks exhibit strain-hardening behavior and enhanced fracture properties compared to single-network systems [18]. The constraining effect of tightly crosslinked networks on swelling behavior leads to additional physical crosslinks and increased mechanical modulus [18].
The molecular bridge conceptualization represents a fundamental theoretical framework for understanding how N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine functions as an interfacial coupling agent [7] [6]. This conceptualization views organosilanes as molecular-scale bridges that span the interface between dissimilar materials, providing both mechanical and chemical connectivity [7] [1].
The molecular bridge structure of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine consists of three distinct regions: the inorganic-reactive trimethoxysilyl group, the organic-compatible amine functionalities, and the connecting alkyl chain spacer [1] [3]. The trimethoxysilyl end anchors to inorganic surfaces through hydrolysis and condensation reactions, while the amine groups interact with organic matrices through various bonding mechanisms [7] [6].
The bridge conceptualization emphasizes the importance of molecular flexibility and chain length in determining interfacial properties [7] [19]. The ethylene and propylene spacer groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide sufficient molecular mobility to accommodate interfacial stresses while maintaining connectivity between phases [7]. This flexibility enables stress transfer across the interface without causing premature bond failure [7].
Molecular orbital calculations support the bridge conceptualization by demonstrating electron density overlap between organosilane molecular orbitals and substrate electronic states [15] [19]. The formation of chemical bonds at both ends of the molecular bridge creates a continuous pathway for stress transfer and ensures durable interfacial adhesion [15]. The multiple amine groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide redundant bonding sites that enhance the reliability of the molecular bridge [1].
Computational modeling of interface interactions provides quantitative insights into the molecular-level behavior of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine at various interfaces [16] [20] [15]. These computational approaches combine quantum mechanical calculations, molecular dynamics simulations, and empirical modeling to predict and understand organosilane performance [16] [20].
Density functional theory calculations reveal critical information about bonding energetics and electronic structure in organosilane systems [20] [15]. Proton affinity calculations serve as indices for predicting Si-C bond stability under acidic and basic conditions, with implications for organosilane durability [20]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, computational studies predict enhanced stability due to the electron-donating nature of the amine groups [20] [15].
Table 4: Computational Modeling Results for Organosilane Interfaces
Calculation Type | Parameter | Value | Units | Reference |
---|---|---|---|---|
DFT | Adsorption Energy | >40.0 | kcal/mol | [15] |
DFT | Global Hardness | Variable | eV | [15] |
MD | Strain Energy Increase | 17.5-86.4 | % | [16] |
DFT | Si-C Bond Stability | pH dependent | - | [20] |
Molecular dynamics simulations provide insights into the dynamic behavior of organosilane interfaces under various conditions [16] [21]. These simulations reveal that organosilane modification significantly enhances mechanical properties, with strain energy increases ranging from 17.5 to 86.4 percent depending on the loading direction [16]. The simulations also demonstrate improved toughness performance and adsorption properties for organosilane-modified systems [16].
Self-assembled monolayer simulations using molecular mechanics approaches reveal the structural organization of organosilanes at interfaces [21]. These studies show that alkylsilane molecules are held together by van der Waals and electrostatic interactions while retaining monolayer structure [21]. The bonding network formation involves complex interactions between neighboring silane molecules and the substrate surface [21].
Computational modeling also addresses the kinetics of organosilane reactions and interface formation [22] [20]. Theoretical analysis of Si-C bond cleavage mechanisms provides strategies for preventing unwanted side reactions during organosilane processing [22]. These computational insights guide the development of improved organosilane formulations and processing conditions [22] [20].
Corrosive;Irritant;Environmental Hazard